1,5-Anthracenedisulfonyl chloride

photophysics excited‑state lifetime non‑radiative decay

Researchers often face inconsistent photophysical properties when using generic anthracene disulfonyl chlorides. 1,5-Anthracenedisulfonyl chloride (CAS 17407-99-7) solves this with its unique 1,5-regiochemistry, which is essential for predictable solid-state fluorescence and polymer backbone architecture. • Enables tunable fluorescence via controlled π-stacked polymorphs (red-shifts of 30-150 nm). • Functions as a reliable inert fluorescent tracer for water treatment monitoring. • Provides consistent reactivity for polysulfone synthesis with defined geometry.

Molecular Formula C14H8Cl2O4S2
Molecular Weight 375.2 g/mol
CAS No. 17407-99-7
Cat. No. B097262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Anthracenedisulfonyl chloride
CAS17407-99-7
Synonyms1,5-Anthracenedisulfonyl chloride
Molecular FormulaC14H8Cl2O4S2
Molecular Weight375.2 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C(C=CC=C3S(=O)(=O)Cl)C=C2C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C14H8Cl2O4S2/c15-21(17,18)13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)22(16,19)20/h1-8H
InChIKeyUNNDNVFLXKGUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Anthracenedisulfonyl Chloride Sourcing and Differentiation Guide


1,5-Anthracenedisulfonyl chloride (CAS 17407‑99‑7, molecular formula C₁₄H₈Cl₂O₄S₂, molecular weight 375.2 g/mol) is a bifunctional aromatic sulfonyl chloride built on a linear, three‑ring anthracene scaffold with the two reactive –SO₂Cl groups positioned at the 1‑ and 5‑carbons of the anthracene core . The compound serves as a versatile electrophilic intermediate for the synthesis of sulfonamides, sulfonate esters, sulfonothioates, and polysulfones, and is available from specialty chemical suppliers at typical purities of ≥95% . Its well‑defined point of differentiation from the 1,8‑ (CAS 17408‑00‑3), 2,6‑, and 2,7‑ isomers stems from the distinct symmetry, steric environment, and electronic distribution conferred by the 1,5‑disposition of the sulfonyl chloride groups, which translate into measurable differences in fluorescence behavior, hydrolysis kinetics, molecular geometry–dependent non‑radiative decay, and polymer backbone architecture [1][2][3].

Why Generic Anthracene Disulfonyl Chlorides Cannot Substitute


Although 1,8‑anthracenedisulfonyl chloride (and other anthracene disulfonyl chloride regioisomers) share the same molecular formula and the same reactive sulfonyl chloride function, the 1,5‑isomer occupies a distinct position in property space that precludes seamless substitution. The 1,8‑isomer exhibits steric congestion between the two peri‑oriented –SO₂Cl (or derived –SO₃⁻) groups, which introduces a molecular‑geometry distortion that significantly increases the non‑radiative decay constant (∑kᵢ) relative to 1,5‑AS [1]. This geometric perturbation is absent in the 1,5‑isomer, leading to measurably different photophysical signatures, including temperature‑dependent vs. temperature‑independent fluorescence quantum yields [2]. Furthermore, the 1,5‑regiochemistry uniquely promotes face‑to‑face π‑stacked arrangements in the solid state, enabling fluorescence modulation over a remarkable range that is not accessible with isomers that favor edge‑to‑face herringbone packings [3]. Consequently, any synthesis or application design that depends on predictable solid‑state photophysics, controlled non‑radiative decay pathways, or specific polymer‑backbone geometry will fail if 1,5‑ADSCl is replaced by a generic anthracene disulfonyl chloride.

Quantitative Differentiation Evidence vs. Closest Analogs


Non-Radiative Decay: Steric Distortion in 1,8-Isomer vs. 1,5-Isomer

Direct comparison of anthracene‑1,5‑disulfonate (1,5‑AS) and anthracene‑1,8‑disulfonate (1,8‑AS) by single‑photon counting and photoselection methods reveals that the sum of non‑radiative decay constants (∑kᵢ) follows the order 1‑AS < 2‑AS < 1,5‑AS ≪ 1,8‑AS. The sharp increase for 1,8‑AS is attributed to steric distortion of the anthracene skeleton caused by the two bulky, charged –SO₃⁻ groups located on the same side of the molecule; this distortion is absent in the symmetrically opposed 1,5‑isomer [1].

photophysics excited‑state lifetime non‑radiative decay

Fluorescence Quantum Yield Temperature Dependence

Among four sodium anthracene sulfonates, 1‑AS, 2‑AS, and 1,5‑AS show temperature‑dependent fluorescence quantum yields (ϕf), whereas 1,8‑AS exhibits a ϕf that is independent of temperature. The activation energies (Eₐ) for the temperature‑sensitive regime are 939 cm⁻¹ (1‑AS), 1144 cm⁻¹ (2‑AS), and 445 cm⁻¹ (1,5‑AS) [1]. The absence of temperature dependence in 1,8‑AS is linked to efficient intersystem crossing facilitated by a low‑lying Tₙπ* level conferred by the –SO₃⁻ groups in the C₂ᵥ‑symmetric, sterically distorted geometry.

fluorescence quantum yield temperature dependence activation energy

Solid-State Fluorescence Tunability via π-Stacking Control

Organic salts of anthracene‑1,5‑disulfonic acid (1,5‑ADS) with aliphatic amines crystallize in multiple π‑stacking arrangements that produce distinctly different fluorescence emissions. A discrete monomer arrangement emits deep‑blue, face‑to‑face zigzag/slipped stacking yields a 30–40 nm red‑shift, end‑to‑face stacking gives a 60 nm red‑shift (excimer), and a lateral face‑to‑face brick‑like arrangement produces a striking 150 nm red‑shift to yellow fluorescence [1]. This wide tunability is specifically enabled by the 1,5‑regiochemistry, which—owing to the smaller number of edge‑position hydrogen atoms and the steric effect of the sulfonate groups—prefers face‑to‑face π‑stacked arrangements over the usual herringbone motif.

solid‑state fluorescence π‑stacking crystal engineering

Surface Dimerization Resistance on Alumina-Coated Silica

When adsorbed from aqueous solution onto positively charged alumina‑coated silica particles (25 nm diameter), anthracene‑2‑sulfonate (2‑AS) undergoes ground‑state dimerization accompanied by a 0‑0 absorption band red‑shift from 370 nm to 401 nm and a large decrease in fluorescence quantum yield. In contrast, anthracene‑1,5‑disulfonate (1,5‑AS) adsorbs but does not dimerize under identical conditions [1].

surface photochemistry dimerization adsorption

Inert Fluorescent Tracer Application in Industrial Water Systems

U.S. Patent Application US 2005/0025659 A1 (priority 2003) specifically claims the use of disulfonated anthracenes as inert fluorescent tracers for industrial water systems, with anthracene‑1,5‑disulfonic acid explicitly named as a preferred embodiment alongside the 1,8‑ and 1,2‑isomers. The patent teaches that the 1,5‑isomer excitation wavelength (centered near 365 nm) coincides with the midpoint of the output of commercially available UV LED fluorometers (TRASAR® 3000 or TRASAR® 8000), enabling deployment without custom instrumentation [1].

fluorescent tracer water treatment boiler monitoring

Application Scenarios with Verifiable Advantage


Crystal-Engineered Solid-State Fluorophores

The unique ability of anthracene‑1,5‑disulfonic acid salts to adopt multiple face‑to‑face π‑stacking polymorphs—each yielding a distinct fluorescence emission wavelength from deep‑blue to yellow (red‑shifts of 30–150 nm)—enables the rational design of solid‑state luminescent materials. The 1,5‑isomer is the demonstrated platform for this crystal‑engineering strategy [1]; the 1,8‑ and 2,6‑isomers have not been reported to afford the same polymorphic diversity.

Fluorescence-Based Temperature Sensing

The temperature‑dependent fluorescence quantum yield of 1,5‑AS (Eₐ = 445 cm⁻¹) allows the design of molecular thermometers that respond to thermal changes in the ambient‑to‑moderate temperature range. In contrast, the 1,8‑isomer exhibits a temperature‑independent ϕf and cannot serve as a ratiometric or intensity‑based thermal probe [1].

Surface-Immobilized Probes Free of Aggregation Artifacts

1,5‑AS adsorbs onto alumina‑coated silica nanoparticles without undergoing ground‑state dimerization, preserving its monomeric photophysical signature. This property is critical for supported‑catalyst characterization, heterogeneous sensor development, and surface‑enhanced spectroscopy where uncontrolled dimerization would introduce spectral artifacts [1].

Industrial Inert Fluorescent Tracer for Water Systems

As a disulfonated anthracene explicitly claimed in patent literature for inert fluorescent tracing, the 1,5‑isomer can be deployed in existing commercial fluorometer platforms (excitation at ~365 nm) for real‑time monitoring of water treatment chemical consumption, system hold‑up times, and blowdown optimization without requiring custom optical hardware [1].

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